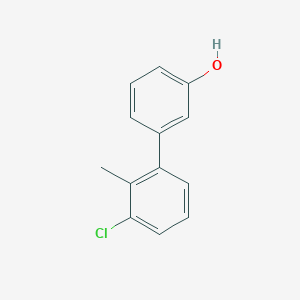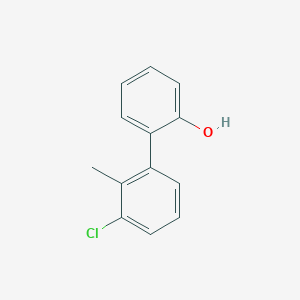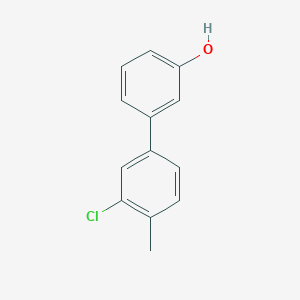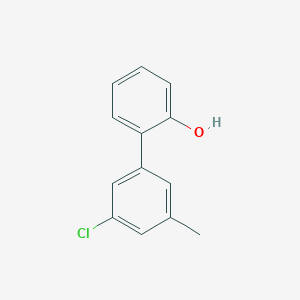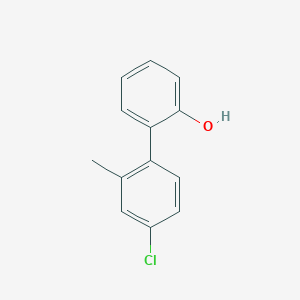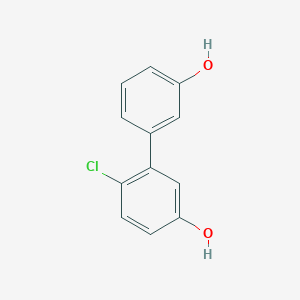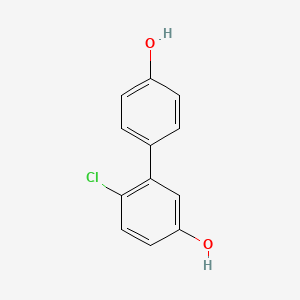
4-(4-Chloro-3-methylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chloro-3-methylphenyl)phenol can be synthesized through the monochlorination of 3-methylphenol at position 4. The reaction involves the use of chlorinating agents such as chlorine gas or sodium hypochlorite under controlled conditions . Another method involves the reaction of 3-methylphenol with ammonium chloride and oxone in acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the chlorination of 3-methylphenol using sulfur dichloride. The reaction is carried out at a temperature range of 30-50°C with continuous stirring. After the reaction, the product is purified through washing with water and sodium carbonate solution, followed by drying and distillation .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)phenol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as acetyl chloride to form acetyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with a metal ion or enzyme catalyst.
Substitution: Acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Substitution: Formation of acetylated phenol derivatives.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an organic building block in chemical synthesis.
Biology: Acts as a biocide with antimicrobial properties, making it useful in studying microbial resistance.
Medicine: Used as a preservative in pharmaceutical products to prevent microbial contamination.
Industry: Added to building materials and metal-working fluids as a preservative.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It targets both gram-positive and gram-negative bacteria as well as fungi . The compound’s antimicrobial activity is attributed to its phenolic structure, which allows it to interact with and destabilize lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar antimicrobial properties.
2-Chloro-5-hydroxytoluene: A structurally related compound with similar chemical properties.
Uniqueness
4-(4-Chloro-3-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties and makes it particularly effective as a preservative in various applications .
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYWEJLUZRDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683518 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-32-8 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
